Ethyl4-methylpentanimidatehydrochloride
Description
Ethyl 4-methylpentanimidate hydrochloride (synonyms: methyl valerimidate hydrochloride, methyl pentanimidate hydrochloride) is an imidate ester hydrochloride salt. Its structure comprises an ethyl ester group, a pentanimidate backbone with a methyl substituent at the 4-position, and a hydrochloride counterion . Imidate esters like this compound are pivotal in organic synthesis, particularly in forming amidines, heterocycles, and peptide analogs.
Key applications include its use as an intermediate in pharmaceuticals and agrochemicals. However, detailed pharmacological or industrial data are scarce in the provided sources, indicating a need for further research.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
ethyl 4-methylpentanimidate;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-4-10-8(9)6-5-7(2)3;/h7,9H,4-6H2,1-3H3;1H |
InChI Key |
CGNRHDBPSYBPPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCC(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-methylpentanimidatehydrochloride typically involves the reaction of ethyl4-methylpentanoate with hydrochloric acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl4-methylpentanimidatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl4-methylpentanimidatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also used in drug development and formulation studies.
Industry: Utilized in the production of specialty chemicals and materials. It is a key component in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of Ethyl4-methylpentanimidatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 4-methylpentanimidate hydrochloride with three structurally related hydrochloride salts:
Key Observations :
Solubility and Physicochemical Properties
- However, imidate esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor aqueous solubility .
- Methylphenidate hydrochloride : Solubility testing via LC-UV (220 nm) under standardized conditions (40°C, 0.75 mL/min flow rate) confirms its compatibility with chromatographic analysis, suggesting stability in aqueous media .
- 4-(2-Aminoethyl)catechol hydrochloride: Catechol derivatives are typically water-soluble due to polar hydroxyl and amine groups, but specific data are unavailable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
